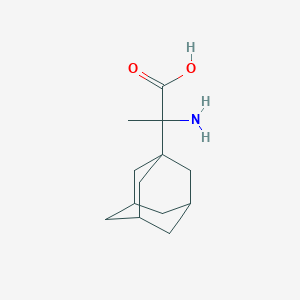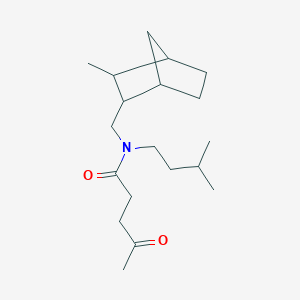
2,4-Dimethyl-1-heptene
Vue d'ensemble
Description
2,4-Dimethyl-1-heptene is a hydrocarbon molecule that is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. While the provided papers do not directly discuss 2,4-Dimethyl-1-heptene, they do provide insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be used to infer some aspects of 2,4-Dimethyl-1-heptene's chemistry.
Synthesis Analysis
The synthesis of complex hydrocarbons often involves the formation of carbon-carbon bonds through various organic reactions. For instance, the paper titled "The New Synthesis of 5,6-Dimethyl-5-hepten-2-one from 2,3-Dimethyl-1,3-butadiene" describes a reaction involving 2,3-dimethyl-1,3-butadiene with methyl acetoacetate using a palladium-based catalyst to form a ketone intermediate, which is a key step in synthesizing α-irone, a fragrance compound . This demonstrates the use of transition metal catalysis in the synthesis of complex molecules, which could be applicable to the synthesis of 2,4-Dimethyl-1-heptene by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The paper on the electron diffraction study of 2,5-dimethylthiophene provides detailed structural parameters such as bond lengths and angles, which are determined through experimental techniques and supported by computational calculations . Although this study focuses on a thiophene, the approach used can be applied to determine the molecular structure of 2,4-Dimethyl-1-heptene, which would be essential for predicting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of hydrocarbons like 2,4-Dimethyl-1-heptene is influenced by the presence of functional groups and the overall molecular strain. The paper on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene discusses how the molecule undergoes dimerization and oxidation reactions, providing insights into the types of chemical transformations that strained hydrocarbons can undergo . These findings can be extrapolated to understand the potential reactions of 2,4-Dimethyl-1-heptene, such as polymerization or addition reactions at the double bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. For example, the crystal and molecular structure of a dimethylated tetraazapentalene derivative is elucidated using X-ray crystallography, revealing intermolecular interactions that could influence the compound's melting point, solubility, and other physical properties . Similarly, understanding the crystal structure of 2,4-Dimethyl-1-heptene could provide valuable information about its physical state and how it might be stored or handled in a laboratory or industrial setting.
Applications De Recherche Scientifique
Catalytic Hydrogenation : 2,4-Dimethyl-1-heptene is involved in studies related to catalytic hydrogenation. For example, Červený et al. (2007) investigated the hydrogenation of similar compounds using palladium black modified by different metals, shedding light on the kinetics of such reactions (Červený et al., 2007).
Synthetic Chemistry : Watanabe et al. (1973) explored the synthesis of complex compounds from related dienes, providing a pathway for creating key intermediates for other chemical syntheses (Watanabe et al., 1973).
Renewable Fuel Research : Harvey and Quintana (2010) developed a method for dimerizing similar hydrocarbons to produce renewable jet and diesel fuels, highlighting the potential of such compounds in sustainable energy solutions (Harvey & Quintana, 2010).
Nucleophilic Reactions Studies : Maruta and Ishikawa (1979) focused on the nucleophilic reaction mechanisms of closely related compounds, contributing to a deeper understanding of organic reaction pathways (Maruta & Ishikawa, 1979).
Mass Spectrometry Analysis : The field ionization mass spectrum of 1-heptene, a compound similar to 2,4-Dimethyl-1-heptene, was studied by Tecon et al. (1978), providing insights into surface processes in mass spectrometry analysis (Tecon et al., 1978).
Organometallic Chemistry : Vatamanu (2014) conducted research on zirconocene–allyl complexes using similar compounds, contributing to the understanding of organometallic chemistry and ligand behavior (Vatamanu, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dimethylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGAOHSMVSIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864895 | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 1-Heptene, 2,4-dimethyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dimethyl-1-heptene | |
CAS RN |
19549-87-2 | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptene, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-1-heptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)






